Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate
Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate
Brand Name:
Vulcanchem
CAS No.:
103671-34-7
VCID:
VC0034890
InChI:
InChI=1S/C30H35N2O4.C17H14N4O3.C16H13N5O4.Cr/c1-5-31(6-2)21-13-15-25-27(19-21)36-28-20-22(32(7-3)8-4)14-16-26(28)29(25)23-11-9-10-12-24(23)30(34)35-18-17-33;1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;/h9-16,19-20,33H,5-8,17-18H2,1-4H3;2-10,22H,1H3,(H,23,24);2-9,22-23H,1H3;/q+1;;;+3/p-4
SMILES:
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCCO.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3.[Cr+3]
Molecular Formula:
C63H58CrN11O11
Molecular Weight:
1197.2 g/mol
Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate
CAS No.: 103671-34-7
Main Products
VCID: VC0034890
Molecular Formula: C63H58CrN11O11
Molecular Weight: 1197.2 g/mol
CAS No. | 103671-34-7 |
---|---|
Product Name | Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate |
Molecular Formula | C63H58CrN11O11 |
Molecular Weight | 1197.2 g/mol |
IUPAC Name | chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate |
Standard InChI | InChI=1S/C30H35N2O4.C17H14N4O3.C16H13N5O4.Cr/c1-5-31(6-2)21-13-15-25-27(19-21)36-28-20-22(32(7-3)8-4)14-16-26(28)29(25)23-11-9-10-12-24(23)30(34)35-18-17-33;1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;/h9-16,19-20,33H,5-8,17-18H2,1-4H3;2-10,22H,1H3,(H,23,24);2-9,22-23H,1H3;/q+1;;;+3/p-4 |
Standard InChIKey | LNGOPCAEJLRRTD-UHFFFAOYSA-J |
SMILES | CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCCO.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3.[Cr+3] |
Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCCO.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-])[O-])C3=CC=CC=C3.[Cr+3] |
Synonyms | Poly(oxy-1,2-ethanediyl), .alpha.-2-3,6-bis(diethylamino)xanthylium-9-ylbenzoyl-.omega.-hydroxy-, 2,4-dihydro-4-2-(hydroxy-.kappa.O)-5-nitrophenylazo-.kappa.N1-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)-.kappa.O32-4,5-dihydro-3-methyl-5-(oxo-.kappa.O)- |
PubChem Compound | 11988105 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume